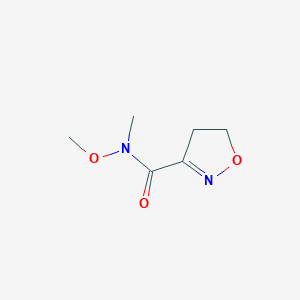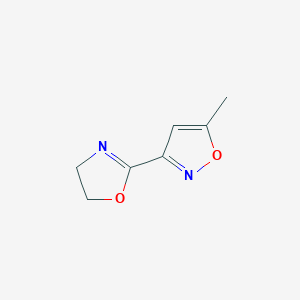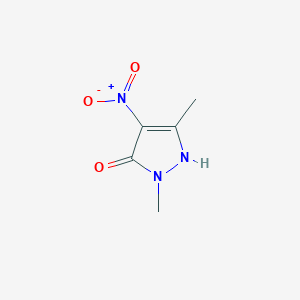![molecular formula C10H9NO4S B12872748 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure with carboxy(hydroxy)methyl and methylthio substituents. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole, a common synthetic route includes:
Cyclization Reaction: The reaction of 2-aminophenol with an aldehyde or carboxylic acid in the presence of an acid catalyst such as samarium triflate.
Substitution Reaction: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable cyclization reactions using readily available starting materials and catalysts. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Hydroxymethyl Derivatives: Formed through reduction reactions
Substituted Benzoxazoles: Formed through electrophilic substitution reactions
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazoles: Similar structure with sulfur replacing oxygen in the heterocyclic ring.
Benzimidazoles: Similar structure with nitrogen replacing oxygen in the heterocyclic ring.
Oxazoles: Similar structure but with different substituents on the ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H9NO4S |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-(7-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-8(6)15-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
Clave InChI |
WCZUSKWEQJGKPV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)



![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)




![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
